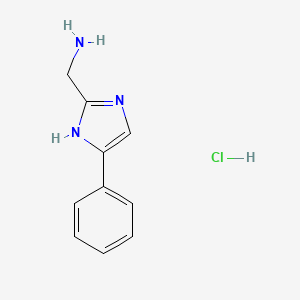

(5-phenyl-1H-imidazol-2-yl)methanamine hydrochloride

Description

(5-Phenyl-1H-imidazol-2-yl)methanamine hydrochloride is an imidazole-derived compound featuring a phenyl substituent at the 5-position of the imidazole ring and a methanamine group at the 2-position, with a hydrochloride counterion.

Properties

IUPAC Name |

(5-phenyl-1H-imidazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.ClH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQQIZHQBBTZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670251 | |

| Record name | 1-(5-Phenyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175531-38-1, 945404-25-1 | |

| Record name | 1-(5-Phenyl-1H-imidazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945404-25-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-phenyl-1H-imidazol-2-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The resulting intermediate is then treated with formaldehyde and ammonium chloride to introduce the methanamine group, followed by conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification processes such as crystallization and recrystallization to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Phenolic derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

(5-Phenyl-1H-imidazol-2-yl)methanamine hydrochloride serves as a building block in the synthesis of more complex molecules, particularly in drug development. Its imidazole structure is common in many biologically active compounds, suggesting potential interactions with various biological targets.

Biological Research

The compound is utilized as a ligand in enzyme interaction studies and receptor binding assays. Its ability to inhibit protein kinases indicates its potential in cancer therapy and other diseases characterized by dysregulated cell signaling.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with nucleic acid metabolism.

Antiviral Properties

Research has shown that specific substitutions on the imidazole ring can enhance antiviral potency. Compounds with aminomethyl groups have demonstrated comparable or enhanced activity against standard antiviral agents.

Inhibition of Collagen Synthesis

Studies indicate that certain derivatives can inhibit collagen synthesis, suggesting therapeutic applications for fibrotic diseases where excessive collagen deposition occurs.

Antiviral Screening

A systematic study on imidazole derivatives highlighted that specific substitutions could drastically affect antiviral potency, indicating that this compound may possess significant antiviral properties when appropriately modified.

Structure-Activity Relationship (SAR)

Research has demonstrated that the positioning of substituents on the imidazole ring significantly influences biological activity. Modifications at the 5-position are associated with increased binding affinity to target proteins, enhancing therapeutic potential.

Inhibition of Collagen Synthesis

A notable study reported that certain imidazole derivatives inhibited collagen synthesis in vitro, suggesting utility in treating conditions characterized by excessive fibrosis.

Mechanism of Action

The mechanism of action of (5-phenyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The methanamine group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares (5-phenyl-1H-imidazol-2-yl)methanamine hydrochloride with key analogs, focusing on structural features, physicochemical properties, and reported applications:

Structural and Functional Insights

Thiophene-substituted derivatives () introduce sulfur atoms, which may enhance metal-binding capacity or redox activity compared to phenyl .

Substituent Effects: Phenyl vs. Dihydrochloride Salts: Compounds with dihydrochloride counterions (e.g., ) exhibit higher aqueous solubility than monohydrochloride forms, critical for formulation .

Synthetic Routes :

- The target compound’s synthesis can be inferred from , where similar imidazole derivatives are prepared via condensation of aldehydes with amines, followed by cyclization .

- Chlorosulfonation () and Fe/HCl reduction () are alternative methods for introducing functional groups in related benzimidazoles .

Biological Activity

Overview

(5-phenyl-1H-imidazol-2-yl)methanamine hydrochloride is a synthetic compound belonging to the imidazole class, characterized by its unique structure that includes a phenyl group and a methanamine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The imidazole ring is a common structural motif in many biologically active compounds, suggesting that this compound may interact with various biological targets. The compound's mechanism of action may involve:

- Targeting Protein Kinases : Similar compounds have been known to inhibit protein kinases, which play crucial roles in cell signaling and regulation.

- Inhibiting Collagen Synthesis : Related compounds have shown the ability to inhibit collagen synthesis, indicating potential applications in fibrotic diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.0048 |

These results highlight the compound's potential as an antimicrobial agent against clinically relevant pathogens .

Antiviral Activity

Studies exploring the antiviral properties of imidazole derivatives suggest that this compound may exhibit significant antiviral activity. For instance, related compounds have shown IC50 values ranging from 0.39 μM to 9.8 μM against various viral targets, indicating that structural modifications can enhance activity .

Case Studies and Research Findings

- Antiviral Screening : A systematic study on imidazole derivatives found that specific substitutions on the imidazole ring could drastically affect antiviral potency. Compounds with aminomethyl groups exhibited comparable or enhanced activity compared to standard antiviral agents .

- Structure-Activity Relationship (SAR) : Research indicated that the positioning of substituents on the imidazole ring influences biological activity significantly. For example, modifications at the 5-position of the imidazole ring were associated with increased binding affinity to target proteins .

- Inhibition of Collagen Synthesis : A study reported that certain imidazole derivatives inhibited collagen synthesis in vitro, suggesting therapeutic potential for conditions characterized by excessive fibrosis.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, factors such as bioavailability, half-life, and clearance rates are critical for assessing its therapeutic viability. Further research is needed to elucidate these parameters.

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing (5-phenyl-1H-imidazol-2-yl)methanamine hydrochloride in academic settings?

- Methodology :

- Cyclization of amido-nitriles : A nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, is a common approach. This method allows functional group tolerance, including aryl halides and heterocycles .

- Alternative routes : Phosphorous oxychloride-mediated cyclization at elevated temperatures (e.g., 120°C) can yield imidazole derivatives, as demonstrated in analogous compounds .

- Key considerations :

- Use controlled pH and temperature to minimize side reactions.

- Purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Spectroscopic methods :

- NMR spectroscopy : Confirm the imidazole ring protons (δ 7.0–8.0 ppm) and amine/ammonium signals (δ 1.5–3.0 ppm).

- IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and C=N/C-C aromatic vibrations (~1600 cm⁻¹) .

- Mass spectrometry : Exact mass analysis (e.g., HRMS) validates the molecular formula, particularly for distinguishing protonated species and chloride adducts .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers .

- Exposure control : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes .

Advanced Research Questions

Q. How can computational chemistry predict the electronic properties and stability of this compound?

- Density Functional Theory (DFT) :

- Employ hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to model electron density and thermochemical properties accurately .

- Calculate HOMO-LUMO gaps to assess reactivity and aromatic stabilization of the imidazole ring .

Q. How can conflicting spectroscopic or crystallographic data be resolved during characterization?

- Cross-validation strategies :

- Compare experimental NMR/IR data with DFT-simulated spectra .

- Perform X-ray crystallography to resolve ambiguities in tautomeric forms or hydrogen-bonding networks .

- Case study : Discrepancies in amine proton shifts may arise from solvent effects; replicate measurements in DMSO-d6 vs. CDCl3 to assess solvation impacts .

Q. What strategies optimize reaction yields in imidazole derivative synthesis?

- Catalyst optimization :

- Nickel catalysts enhance cyclization efficiency but may require inert atmospheres to prevent oxidation .

- Screen Lewis acids (e.g., ZnCl₂) to stabilize intermediates in multi-step reactions .

- Reaction engineering :

- Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

- Monitor pH dynamically to avoid over-protonation of the amine group, which can stall reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.